

Application Notes: 5-Methyl-1H-indazole-4-boronic acid in Agrochemical Synthesis

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Compound of Interest

Compound Name: 5-Methyl-1H-indazole-4-boronic acid

Cat. No.: B567232

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Introduction

5-Methyl-1H-indazole-4-boronic acid is a versatile building block in the synthesis of complex organic molecules, finding significant application in the development of novel agrochemicals.^[1] Its unique structural features and reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, make it a valuable intermediate for creating new active ingredients with potential herbicidal, fungicidal, and insecticidal properties.^{[1][2]} The indazole moiety itself is a well-established pharmacophore in medicinal chemistry and is increasingly being explored in agrochemical research for its diverse biological activities.^{[2][3]}

This document provides detailed application notes and a general experimental protocol for the use of **5-Methyl-1H-indazole-4-boronic acid** in the synthesis of a model agrochemical compound, a substituted picolinic acid with potential herbicidal activity. Picolinic acid derivatives are a known class of synthetic auxinic herbicides.

Key Applications in Agrochemical Synthesis:

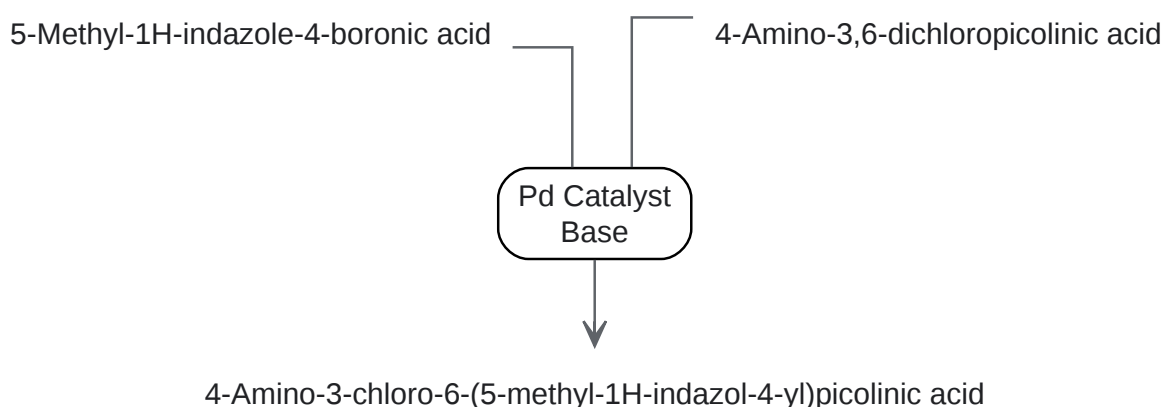
- **Herbicides:** As a key structural component in the synthesis of novel herbicides. The indazole ring system can be incorporated into molecules designed to mimic or interfere with plant growth hormones.
- **Fungicides:** Utilized in the creation of new fungicidal compounds. Indazole derivatives have shown promising antifungal activity against various plant pathogens.^[2]

- Insecticides: Explored as a building block for insecticides, contributing to the development of new modes of action to combat insect resistance.

Featured Application: Synthesis of a Novel Herbicidal Candidate

This section details the synthesis of a potential herbicidal compound, 4-amino-3-chloro-6-(5-methyl-1H-indazol-4-yl)picolinic acid, via a Suzuki-Miyaura cross-coupling reaction. This example illustrates a common and effective method for incorporating the 5-methyl-1H-indazole-4-yl moiety into a target agrochemical structure.

Reaction Scheme:



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Caption: Suzuki-Miyaura coupling of **5-Methyl-1H-indazole-4-boronic acid**.

Experimental Protocol

Synthesis of 4-Amino-3-chloro-6-(5-methyl-1H-indazol-4-yl)picolinic acid

This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **5-Methyl-1H-indazole-4-boronic acid**
- 4-Amino-3,6-dichloropicolinic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl), 1M
- Sodium hydroxide (NaOH), 1M

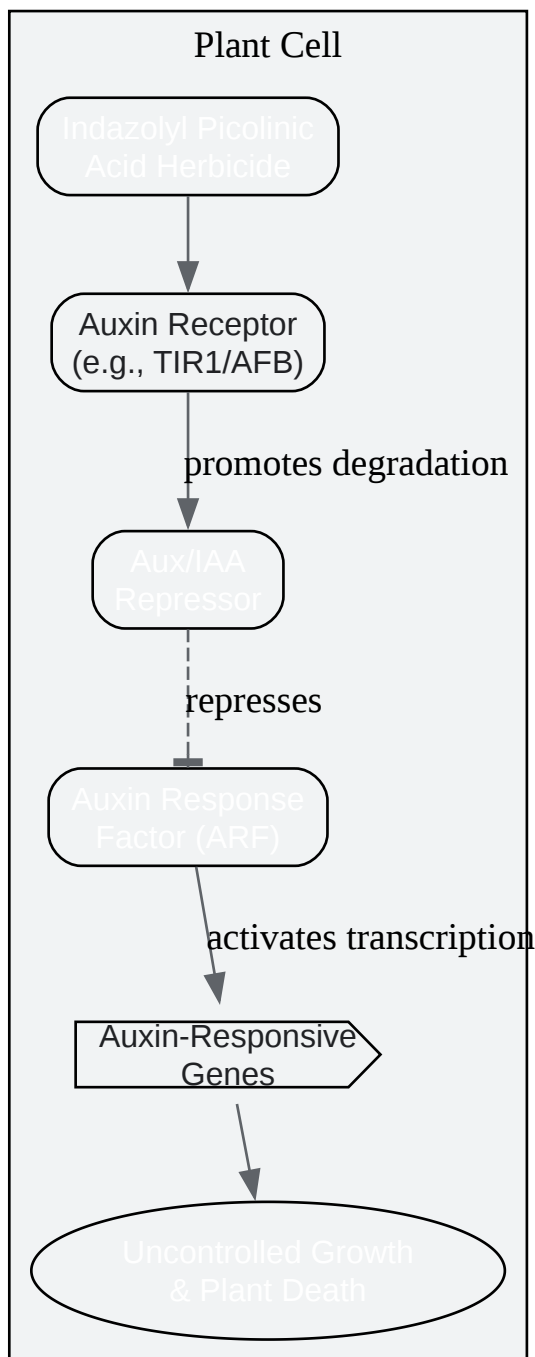
Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine **5-Methyl-1H-indazole-4-boronic acid** (1.2 mmol), 4-Amino-3,6-dichloropicolinic acid (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
- **Solvent Addition:** Add 1,4-dioxane (15 mL) and water (5 mL) to the flask.
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
- **Heating:** Heat the reaction mixture to 90-100 °C with vigorous stirring.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with water (20 mL) and ethyl acetate (30 mL).
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Extract the aqueous layer with ethyl acetate (2 x 20 mL).
 - Wash the combined organic layers with brine (20 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-amino-3-chloro-6-(5-methyl-1H-indazol-4-yl)picolinic acid.

Workflow Diagram:



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